Hydrazinecarbothioamide, 2-phenyl-
Description
Hydrazinecarbothioamide, 2-phenyl- is a useful research compound. Its molecular formula is C7H9N3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
The exact mass of the compound Hydrazinecarbothioamide, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179798. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1-Phenyl-3-thiosemicarbazide, also known as 2-Phenylhydrazinecarbothioamide, has been found to target carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This enzyme plays a crucial role in various biological processes, including pH regulation and CO2 transport.
Mode of Action
The compound interacts with its target, carbonic anhydrase IX, and inhibits its activity .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by 1-Phenyl-3-thiosemicarbazide affects the reversible hydration of carbon dioxide to bicarbonate ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and CO2 transport .
Result of Action
The inhibition of carbonic anhydrase IX by 1-Phenyl-3-thiosemicarbazide can lead to anti-proliferative effects, as demonstrated in studies using cancer cell lines . For instance, the compound showed cytotoxic activity against U87 and HeLa cancer cells .
Biochemical Analysis
Biochemical Properties
Hydrazinecarbothioamide, 2-phenyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent antimicrobial and antitubercular activities by interacting with microbial enzymes and disrupting their normal function . The compound forms complexes with metal ions, which can enhance its biological activity. For instance, its interaction with copper(II) and zinc(II) ions has been shown to increase its antimicrobial efficacy . Additionally, Hydrazinecarbothioamide, 2-phenyl- can act as a ligand, binding to specific proteins and altering their activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
Hydrazinecarbothioamide, 2-phenyl- has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, it has demonstrated antiproliferative activity by inhibiting cell growth and inducing apoptosis . The compound influences cell signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . By modulating this pathway, Hydrazinecarbothioamide, 2-phenyl- can induce cell cycle arrest and promote programmed cell death. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and apoptosis . The compound also impacts cellular metabolism by disrupting the normal metabolic processes, leading to reduced energy production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of Hydrazinecarbothioamide, 2-phenyl- involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, and modulate their activity . For example, it has been shown to inhibit the activity of certain microbial enzymes, leading to the disruption of essential biochemical pathways in microorganisms . Additionally, Hydrazinecarbothioamide, 2-phenyl- can form complexes with metal ions, which can enhance its biological activity and facilitate its interaction with target biomolecules . The compound’s ability to induce changes in gene expression is also a crucial aspect of its molecular mechanism. By altering the transcriptional activity of specific genes, it can influence various cellular processes, including cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrazinecarbothioamide, 2-phenyl- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Hydrazinecarbothioamide, 2-phenyl- is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biological activities, which can impact the overall effects of the compound. Long-term studies have indicated that prolonged exposure to Hydrazinecarbothioamide, 2-phenyl- can lead to cumulative effects on cellular function, including increased oxidative stress and altered metabolic processes .
Dosage Effects in Animal Models
The effects of Hydrazinecarbothioamide, 2-phenyl- vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, Hydrazinecarbothioamide, 2-phenyl- can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with increased oxidative stress, liver toxicity, and damage to other vital organs . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
Hydrazinecarbothioamide, 2-phenyl- is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound can undergo biotransformation through phase I and phase II metabolic reactions . In phase I reactions, it may undergo oxidation, reduction, or hydrolysis, leading to the formation of intermediate metabolites. These metabolites can then undergo phase II reactions, such as glucuronidation, sulfation, or acetylation, resulting in the formation of more water-soluble conjugates that can be excreted from the body . The interactions of Hydrazinecarbothioamide, 2-phenyl- with specific enzymes and cofactors play a crucial role in determining its metabolic fate and overall biological activity.
Transport and Distribution
The transport and distribution of Hydrazinecarbothioamide, 2-phenyl- within cells and tissues are essential aspects of its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with various binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of Hydrazinecarbothioamide, 2-phenyl- within specific tissues can influence its overall effects on cellular function . For instance, its accumulation in cancer cells can enhance its antiproliferative activity, while its distribution in microbial cells can potentiate its antimicrobial effects.
Subcellular Localization
The subcellular localization of Hydrazinecarbothioamide, 2-phenyl- is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Alternatively, it may accumulate in the nucleus, where it can influence gene expression and cell cycle regulation . The subcellular localization of Hydrazinecarbothioamide, 2-phenyl- is closely linked to its ability to interact with specific biomolecules and exert its biological effects.
Properties
IUPAC Name |
anilinothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKTOBMLZLCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060948 | |
Record name | Hydrazinecarbothioamide, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645-48-7 | |
Record name | Phenylthiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylthiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3-thiosemicarbazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-3-thiosemicarbazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarbothioamide, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarbothioamide, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylthiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLTHIOSEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EE7260GUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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